nickel(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline
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Overview
Description
Nickel(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline is a complex compound that belongs to the family of porphyrins. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, such as oxygen transport and photosynthesis. This particular compound is a nickel(II) complex of a porphyrin derivative, which has been modified with aminophenyl groups. The presence of nickel in the porphyrin ring enhances its catalytic and electronic properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nickel(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline typically involves the following steps:
Synthesis of 5,10,15,20-tetrakis(4-aminophenyl)porphyrin: This is achieved through the condensation of pyrrole with 4-aminobenzaldehyde under acidic conditions, followed by oxidation.
Metalation with Nickel(II): The porphyrin is then reacted with a nickel(II) salt, such as nickel(II) acetate, in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to form the nickel(II) complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Condensation Reactions: Using large reactors to facilitate the condensation of pyrrole and 4-aminobenzaldehyde.
Efficient Metalation: Employing continuous flow reactors for the metalation step to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Nickel(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of nickel.
Reduction: It can be reduced to form lower oxidation states or to remove functional groups.
Substitution: The aminophenyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nickel(III) or nickel(IV) complexes, while substitution reactions can introduce various functional groups onto the aminophenyl rings .
Scientific Research Applications
Nickel(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Photodynamic Therapy: The compound’s photophysical properties make it suitable for use in photodynamic therapy for cancer treatment.
Sensors: It is employed in the development of chemical sensors for detecting various analytes.
Energy Conversion: The compound is used in the development of materials for energy conversion and storage, such as in solar cells and batteries.
Mechanism of Action
The mechanism by which nickel(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline exerts its effects involves the coordination of nickel(II) with the porphyrin ring. This coordination enhances the compound’s electronic properties, making it an effective catalyst and photosensitizer. The aminophenyl groups further modify the electronic environment, allowing for fine-tuning of the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
5,10,15,20-Tetrakis(4-sulfonatophenyl)porphyrin: A water-soluble porphyrin with sulfonate groups instead of aminophenyl groups.
5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin: A porphyrin derivative with carboxyl groups, used in photodynamic therapy.
5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin: A porphyrin with nitro groups, used as a radiosensitizer.
Uniqueness
Nickel(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline is unique due to the presence of aminophenyl groups, which enhance its reactivity and allow for further functionalization. The nickel(II) center also provides unique catalytic properties that are not present in other similar compounds .
Properties
Molecular Formula |
C44H32N8Ni |
---|---|
Molecular Weight |
731.5 g/mol |
IUPAC Name |
nickel(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline |
InChI |
InChI=1S/C44H32N8.Ni/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;/h1-24H,45-48H2;/q-2;+2 |
InChI Key |
FFIPMSLUANOEJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)C=C4)C9=CC=C(C=C9)N)[N-]3)N.[Ni+2] |
Origin of Product |
United States |
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